Chikusetsusaponin Ia

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

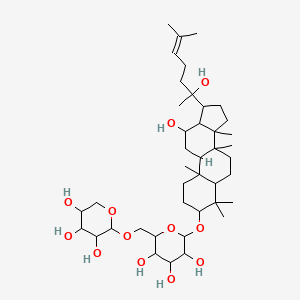

Chikusetsusaponin ia, also known as ginsenoside-RG(1) or sanchinoside C(1), belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.

This compound is a steroid saponin.

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Chikusetsusaponin Ia exhibits significant anti-cancer effects across various cancer cell lines. The following table summarizes key findings from recent studies:

Case Study: Prostate Cancer

In a study by Zhu et al. (2017), this compound demonstrated the ability to inhibit prostate cancer cell proliferation without affecting normal prostate cells. The treatment led to increased reactive oxygen species production and apoptosis through both caspase-dependent and independent pathways.

Anti-Inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by modulating various signaling pathways:

- NF-κB Signaling : It inhibits the NF-κB pathway, which is crucial in inflammatory responses. This was evidenced by reduced levels of inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated cells .

- NLRP3 Inflammasome : Studies indicate that this compound can suppress NLRP3 inflammasome activation, which is linked to chronic inflammation .

Case Study: Inhibition of Inflammation

Research highlighted in a study published in Scientific Reports demonstrated that this compound effectively reduced inflammation markers in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as a therapeutic agent for inflammatory diseases.

Metabolic Regulation

This compound also shows promise in metabolic regulation, particularly in obesity-related conditions:

- Adipose Tissue Inflammation : It has been shown to ameliorate high-fat diet-induced inflammation in adipose tissue by inhibiting the activation of inflammatory pathways .

- Lipid Homeostasis : The compound contributes to lipid metabolism regulation, potentially offering therapeutic avenues for metabolic disorders.

Case Study: High-Fat Diet Impact

In an animal model study, this compound treatment resulted in decreased macrophage accumulation in adipose tissue and improved lipid profiles, indicating its potential role in managing obesity-related inflammation .

Propiedades

Número CAS |

59252-86-7 |

|---|---|

Fórmula molecular |

C41H70O12 |

Peso molecular |

755 g/mol |

Nombre IUPAC |

2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,49)22-11-16-40(7)29(22)23(42)18-27-38(5)15-13-28(37(3,4)26(38)12-17-39(27,40)6)53-36-34(48)32(46)31(45)25(52-36)20-51-35-33(47)30(44)24(43)19-50-35/h10,22-36,42-49H,9,11-20H2,1-8H3 |

Clave InChI |

DGSOBIYFLJXVQZ-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C)C)O)C)O)C |

SMILES canónico |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C)C)O)C)O)C |

melting_point |

194°C |

Descripción física |

Solid |

Sinónimos |

ginsenoside Rg1 ginsenoside-Rg(1) panaxoside Rg1 sanchinoside C(1) sanchinoside C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.